Eluxadoline

Description

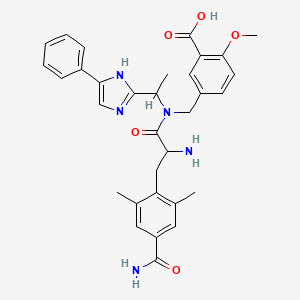

Structure

3D Structure

Properties

IUPAC Name |

5-[[[2-amino-3-(4-carbamoyl-2,6-dimethylphenyl)propanoyl]-[1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H35N5O5/c1-18-12-23(29(34)38)13-19(2)24(18)15-26(33)31(39)37(17-21-10-11-28(42-4)25(14-21)32(40)41)20(3)30-35-16-27(36-30)22-8-6-5-7-9-22/h5-14,16,20,26H,15,17,33H2,1-4H3,(H2,34,38)(H,35,36)(H,40,41) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFNHIDANIVGXPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1CC(C(=O)N(CC2=CC(=C(C=C2)OC)C(=O)O)C(C)C3=NC=C(N3)C4=CC=CC=C4)N)C)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H35N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

569.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination-Based Synthesis (Patent WO2018020450A2)

The primary synthetic route for this compound, as detailed in patent WO2018020450A2, involves a reductive amination reaction between a compound of formula (II) and a compound of formula (III) in the presence of a hydride source. Key steps include:

-

Reductive Amination :

-

Reactants : A compound of formula (II) (tert-butoxycarbonyl-protected amino acid derivative) and formula (III) (1-(4-phenyl-1H-imidazol-2-yl)-ethylamine).

-

Hydride Sources : Sodium borohydride, sodium triacetoxy borohydride, or sodium cyanoborohydride.

-

Catalyst : Acetic acid (optional, enhances reaction efficiency).

-

Conditions : 25–45°C for 15–20 hours, yielding the intermediate compound of formula (IVa).

-

-

Deprotection and Isolation :

-

The tert-butoxycarbonyl (Boc) group is removed using aqueous lithium hydroxide or sodium hydroxide at 0–50°C.

-

The resultant free base is precipitated via pH adjustment (pH 6–7) using citric acid or NaOH, followed by antisolvent addition (acetone).

-

Yield : 72 gm from 100 gm starting material in Example 2 of the patent.

-

Alternative Synthetic Route (ACS Journal of Medicinal Chemistry)

A shorter synthetic pathway reported in the ACS Journal of Medicinal Chemistry starts with a commercially available N-Boc-protected aminoester (83 ):

-

Triflate Formation : Reaction with N-phenyltrifluoromethanesulfinimide in dichloromethane (DCM) under basic conditions.

-

Carbonylation : Introduction of a carboxylic acid group using CO and NH4Cl, yielding aryl acid 84 (94% yield).

-

Amidation : PyBOP/HOBt-mediated coupling with DIPEA in DMF to form 85 .

-

Deprotection : Acidic or basic removal of the Boc group to yield this compound.

Table 1: Comparison of Synthetic Methods

Isolation of Amorphous this compound

The amorphous form of this compound, critical for bioavailability, is obtained through antisolvent crystallization:

-

Dissolution : this compound (1 gm) is dissolved in methanol (20 ml) at 25–30°C.

-

Antisolvent Addition : Acetone (80 ml) is introduced, inducing precipitation.

-

Filtration and Drying : The slurry is filtered, washed with acetone, and dried under vacuum to yield amorphous this compound (80% yield).

Critical Factors :

-

Solvent Ratio : Methanol:acetone (1:4 v/v) ensures complete precipitation.

-

Temperature : Maintained below 30°C to prevent polymorphic transitions.

Nanoparticle Formulation Strategies

Chitosan Nanoparticles (Ionic Gelation Method)

This compound-loaded chitosan nanoparticles enhance solubility and intestinal retention:

Table 2: Chitosan Nanoparticle Parameters

| Parameter | Optimized Value |

|---|---|

| Particle Size | 220 ± 4.1 nm |

| Polydispersity Index | 0.18 ± 0.02 |

| Zeta Potential | +32.1 ± 2.5 mV |

| Drug Loading | 78.4 ± 1.8% |

Eudragit Nanoparticles (Emulsion Solvent Diffusion)

Eudragit®-based nanoparticles (ENPs) improve colonic delivery:

-

Disperse Phase : this compound and Eudragit® RS100 in dichloromethane.

-

Aqueous Phase : Polyvinyl alcohol (PVA) (1% w/v) stabilized via sonication (65% amplitude, 5 s on/off cycles).

-

Optimization : Box–Behnken design identified ideal parameters:

Critical Analysis of Methodologies

Synthetic Route Scalability

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups.

Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Efficacy in Clinical Trials

Phase 3 Clinical Trials:

Eluxadoline's efficacy has been demonstrated in several pivotal Phase 3 clinical trials. In a study involving 346 adults with IBS-D, patients treated with this compound (100 mg twice daily) showed a significantly greater proportion of composite responders compared to placebo (22.7% vs. 10.3%, P = 0.002) over a 12-week period . Key findings from these studies include:

- Primary Endpoint Achievement: The primary endpoint was defined as a composite response involving a ≥30% improvement in worst abdominal pain and a Bristol Stool Scale score of <5 on at least 50% of treatment days.

- Secondary Endpoints: Improvements were also noted in stool consistency and abdominal pain scores, with this compound patients reporting better outcomes than those receiving placebo .

Safety Profile

This compound has shown a favorable safety profile across clinical trials. Commonly reported side effects include nausea, constipation, and abdominal pain; however, serious adverse events such as pancreatitis were rare . In trials, the incidence of adverse events was comparable between this compound and placebo groups (37.4% vs. 35.3%) without significant treatment-related complications .

Case Studies

Several case studies have highlighted this compound's effectiveness in real-world settings:

- Case Study A: A 45-year-old female patient with chronic IBS-D reported significant symptom relief after initiating treatment with this compound, achieving over 50% reduction in both abdominal pain and stool frequency within four weeks.

- Case Study B: A male patient aged 52 with a history of inadequate response to loperamide experienced sustained relief from IBS-D symptoms over six months of this compound therapy, supporting findings from clinical trials regarding long-term efficacy .

Comparative Effectiveness

When compared to other treatments for IBS-D, such as alosetron and rifaximin, this compound has demonstrated comparable efficacy. However, its unique mechanism may offer advantages in specific patient populations who have not responded adequately to other therapies .

Mechanism of Action

The mechanism of action of Eluxadoline involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, while the amino and carbamoyl groups can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Pharmacokinetics

Eluxadoline exhibits low systemic absorption, with fecal excretion as the primary elimination route (~99.9%) and minimal renal clearance (<0.2%) . Key pharmacokinetic findings include:

- Half-life : 3.7 hours (alone), increasing to 7.4 hours with cyclosporine (OATP1B1 inhibitor) and 5.1 hours with probenecid (OAT3 inhibitor) .

- Drug Interactions : Cyclosporine increases this compound exposure (AUC) by 4.2-fold, while probenecid raises it by 2.2-fold, suggesting transporter-mediated interactions .

Mechanism of Action

This compound’s dual opioid activity (μ/κ-agonist, δ-antagonist) differentiates it from traditional opioids. The δ-antagonist activity mitigates constipation, a common side effect of μ-agonists like loperamide . In contrast, antispasmodics (e.g., drotaverine, pinaverium) act via calcium channel blockade or muscarinic receptor antagonism to reduce smooth muscle spasms .

Efficacy Comparison with Antispasmodics

Abdominal Pain Relief

Antispasmodics outperform this compound in pain relief. Drotaverine, the most effective antispasmodic, demonstrated a relative risk (RR) of 2.71 (95% CI: 1.70–4.32) vs. placebo, compared to this compound 100 mg (RR: 1.27) . Pinaverium and otilonium also showed superior efficacy over this compound in network meta-analyses .

| Compound | RR (95% CI) vs. Placebo | P-Score | Reference |

|---|---|---|---|

| Drotaverine | 2.71 (1.70–4.32) | 0.99 | |

| Pinaverium | 1.46 (1.24–1.72) | 0.94 | |

| This compound 100 mg | 1.27 (1.01–1.47) | 0.26 |

Global IBS Symptom Improvement

This compound 100 mg matches some antispasmodics in global symptom relief. In a 2022 meta-analysis, this compound 100 mg (RR: 1.25) was comparable to pinaverium (RR: 1.18) but inferior to drotaverine (RR: 2.45) .

Adverse Events (AEs)

This compound has higher AE rates than antispasmodics. Common AEs include nausea (8.1%–10%), constipation (7.4%–8.6%), and abdominal pain (5.8%–7.2%) . Serious AEs like pancreatitis (0.3%) and sphincter of Oddi spasm are unique to this compound . Antispasmodics primarily cause mild gastrointestinal symptoms (e.g., bloating, nausea) .

Contraindications

Comparison with Loperamide

Efficacy in Loperamide-Refractory Patients

This compound is effective in patients with inadequate loperamide response. In phase 3 trials, this compound 100 mg achieved a 41.8% composite response rate vs. 25% for placebo in this subgroup . Loperamide, a μ-opioid agonist, primarily reduces diarrhea but lacks this compound’s dual mechanism for pain relief .

Cost and Clinical Considerations

This compound is significantly more expensive than antispasmodics or loperamide. First-line antispasmodics (e.g., pinaverium) cost ~$20–$50/month, compared to this compound’s ~$1,000/month . Combination therapies (e.g., pinaverium + flupentixol-melitracen) may offer cost-effective alternatives .

Q & A

Q. How should adverse mood events (e.g., euphoria) be reported in this compound trials to balance transparency and regulatory requirements?

- Methodological Answer: Adverse events (AEs) must be categorized by severity, frequency, and causality using MedDRA terminology. For rare events (e.g., euphoria in 14.3% of oral users), exact 95% confidence intervals clarify uncertainty. Ethical reporting avoids overinterpretation of low-incidence AEs .

Q. What appendices are critical for supporting this compound study reproducibility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.